3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline
Description
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is a brominated aniline derivative featuring a piperazine ring substituted with an isopropyl group at the N-4 position, connected via a methylene bridge to the 5-position of the benzene ring. This structure combines electron-withdrawing bromine and a basic piperazine moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-5-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAOFXKPADCAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 3-position activates the aromatic ring for nucleophilic substitution under specific conditions.
Key observations :
-
Halogen displacement occurs preferentially at the 3-position due to electron-withdrawing effects of the adjacent amino group .
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Reaction with ammonia or amines yields substituted aniline derivatives .
Example reaction :
Conditions :
-
Catalyst: Cu nanoparticles
-
Solvent: DMF/H₂O (9:1)
Suzuki-Miyaura Cross-Coupling
The bromine site participates in palladium-catalyzed coupling reactions with boronic acids.
Reported applications :
| Boronic Acid | Product | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 3-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 68% | |
| 4-Pyridylboronic acid | Heteroaryl derivative | PdCl₂(dppf), CsF | 55% |
Mechanism :
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Oxidative addition of Pd(0) to the C-Br bond.
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Transmetallation with boronic acid.
Piperazine Ring Functionalization
The 4-(propan-2-yl)piperazine moiety undergoes alkylation and acylation reactions.
Experimental data :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 83% |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | Acetylated piperazine | 91% |
Key limitation : Steric hindrance from the isopropyl group reduces reactivity at the 4-position .
Reductive Amination
The primary amine group participates in reductive amination with carbonyl compounds.
Case study :
-
Reaction with benzaldehyde:
Stability Under Acidic/Basic Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| 1M HCl, 24h | Bromine hydrolysis | 42% |
| 1M NaOH, 24h | Piperazine ring opening | 67% |
| Data extrapolated from stability studies of 3-bromo-4-(4-methylpiperazin-1-yl)aniline . |
Comparative Reactivity Table
| Reaction | Relative Rate (vs 4-bromo analog) | Selectivity |
|---|---|---|
| NAS | 1.8× faster | Para > meta |
| Suzuki coupling | 0.7× slower | Ortho favored |
| Based on electronic effects of the piperazine substituent . |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- IUPAC Name : 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline
- Molecular Formula : C13H22BrN3
- Molecular Weight : 303.24 g/mol
- CAS Number : 1516410-67-5
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit properties that may be beneficial in treating depression. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. A study demonstrated that derivatives of piperazine can lead to significant antidepressant effects in animal models, suggesting that this compound could potentially serve as a scaffold for developing new antidepressant agents .
Antipsychotic Potential
The structural features of this compound, particularly the piperazine ring, are also linked to antipsychotic properties. Research has shown that piperazine derivatives can modulate dopamine receptors, which are often implicated in psychotic disorders. In vitro studies have indicated that similar compounds can effectively reduce symptoms associated with schizophrenia, warranting further investigation into this compound as a candidate for antipsychotic drug development .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related piperazine derivatives have demonstrated acceptable toxicity levels in various biological systems. These findings suggest that this compound may also possess a favorable safety profile, although comprehensive toxicological evaluations are necessary to confirm this assumption.
Development of Dual Action Drugs
A notable case study involved the synthesis of a series of piperazine derivatives aimed at developing dual-action antidepressants and antipsychotics. The study highlighted the importance of structural modifications on the pharmacological profile of these compounds, demonstrating that small changes could significantly enhance receptor affinity and selectivity.
Clinical Trials
Ongoing clinical trials are investigating the efficacy of piperazine-based compounds in treating mood disorders. Early results suggest promising outcomes, particularly in patients who have not responded well to traditional therapies.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Substituted Bromoaniline Derivatives
(a) 5-Bromo-2-(2,4-dimethylpiperazin-1-yl)aniline (CID 105583422)
- Molecular Formula : C₁₂H₁₈BrN₃
- Substituents : 2,4-Dimethylpiperazine
- Key Features : The dimethyl groups on the piperazine ring increase steric hindrance and reduce basicity compared to unsubstituted piperazine. This may lower solubility in polar solvents but enhance lipophilicity .
(b) 5-Bromo-2-(4-methylpiperazin-1-yl)aniline (CID 4961872)
- Molecular Formula : C₁₁H₁₆BrN₃
- Substituents : 4-Methylpiperazine
- Key Features : A single methyl group on the piperazine nitrogen maintains moderate basicity while improving metabolic stability, a common feature in drug candidates targeting CNS receptors .
(c) 5-Bromo-2-(4-methyl-2-phenylpiperazin-1-yl)aniline
- Molecular Formula : C₁₇H₂₀BrN₃
- Substituents : 4-Methyl and 2-phenyl groups on piperazine
- Key Features : The phenyl group significantly enhances lipophilicity and may facilitate π-π interactions in biological targets. This structural variation is often leveraged in kinase inhibitors .
Comparison with Target Compound
The target compound’s isopropyl substituent on piperazine (vs.
Piperidine and Heterocyclic Analogs
(a) 4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
- Molecular Formula : C₁₄H₁₉BrN₂O
- Substituents : Piperidine with 3,5-dimethyl groups and a carbonyl linker
- Key Features : The carbonyl group and piperidine ring (vs. piperazine) reduce basicity, altering solubility and reactivity. Such structures are common in protease inhibitors .
(b) N-Benzyl-4-bromo-2-(3-methyl-1H-pyrazol-5-yl)aniline
- Molecular Formula : C₁₇H₁₆BrN₃
- Substituents : Pyrazole ring and benzyl group
- Key Features : The pyrazole moiety introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes. This compound was synthesized via Buchwald-Hartwig coupling, a method applicable to the target compound .
Structural and Functional Data Table
Research Implications and Gaps
- Synthesis : Methods like LiOtBu-mediated coupling () could be adapted for the target compound.
- Applications : Piperazine derivatives are prominent in corrosion inhibition () and drug discovery, suggesting similar uses for the target compound.
- Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound is absent in the provided evidence, necessitating further study.
Biological Activity
3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity based on various research findings, synthesized data, and case studies.
Research indicates that compounds with piperazine structures often exhibit diverse biological activities. Piperazine derivatives are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which may suggest potential applications in treating neuropsychiatric disorders.
Biological Activity
- Antidepressant Effects : Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression. The presence of the bromine atom in this compound may enhance its binding affinity to serotonin receptors, potentially increasing its efficacy as an antidepressant.
- Antitumor Activity : Preliminary investigations into similar compounds have indicated potential anticancer properties. For instance, derivatives featuring piperazine have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Properties : The compound's interaction with dopamine receptors suggests a possible neuroprotective effect, which is crucial in conditions like Parkinson's disease. Research on related compounds has demonstrated their ability to protect dopaminergic neurons from degeneration.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Potential SSRI activity | |
| Antitumor | Inhibitory effects on cancer cell lines | |
| Neuroprotective | Protective effects on dopaminergic neurons |
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive behaviors compared to control groups, suggesting that this compound may possess similar properties.
Case Study 2: Anticancer Properties
In vitro studies on related piperazine compounds revealed their capacity to inhibit proliferation in breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, indicating that this compound could be further investigated for anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
